molecular formula C20H16Cl3O3P B14230370 Chloroform;2-diphenylphosphorylbenzoic acid CAS No. 627538-71-0

Chloroform;2-diphenylphosphorylbenzoic acid

Cat. No.: B14230370
CAS No.: 627538-71-0
M. Wt: 441.7 g/mol
InChI Key: WBFPPUXBOVTQOD-UHFFFAOYSA-N
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Description

Chloroform;2-diphenylphosphorylbenzoic acid is an organophosphorus compound with the molecular formula C19H15O2P. It is a white solid that dissolves in polar organic solvents. This compound is primarily used as a ligand in catalysts for various chemical reactions, including the Shell higher olefin process .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroform;2-diphenylphosphorylbenzoic acid is typically synthesized by the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid . The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and stability .

Chemical Reactions Analysis

Types of Reactions

Chloroform;2-diphenylphosphorylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloroform;2-diphenylphosphorylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chloroform;2-diphenylphosphorylbenzoic acid involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, forming complexes that facilitate various chemical reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloroform;2-diphenylphosphorylbenzoic acid is unique due to its specific structure, which allows it to form stable complexes with transition metals. This property makes it particularly effective as a ligand in catalytic processes, distinguishing it from other similar compounds .

Properties

CAS No.

627538-71-0

Molecular Formula

C20H16Cl3O3P

Molecular Weight

441.7 g/mol

IUPAC Name

chloroform;2-diphenylphosphorylbenzoic acid

InChI

InChI=1S/C19H15O3P.CHCl3/c20-19(21)17-13-7-8-14-18(17)23(22,15-9-3-1-4-10-15)16-11-5-2-6-12-16;2-1(3)4/h1-14H,(H,20,21);1H

InChI Key

WBFPPUXBOVTQOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O.C(Cl)(Cl)Cl

Origin of Product

United States

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